

Application Notes and Protocols for ^{125}Te NMR Spectroscopy in Tellurate Characterization

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Compound of Interest

Compound Name: Tellurate
Cat. No.: B1236183

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Introduction

Tellurium-125 Nuclear Magnetic Resonance (^{125}Te NMR) spectroscopy is a powerful analytical technique for the characterization of **tellurate** compounds. Tellurium possesses two NMR-active isotopes with spin 1/2, ^{123}Te and ^{125}Te . Due to its higher natural abundance (7.07%) and greater sensitivity, ^{125}Te is the nucleus of choice for NMR studies.^[1] The chemical shift of ^{125}Te is highly sensitive to the local electronic environment, including the oxidation state, coordination number, and the nature of substituents bonded to the tellurium atom.^{[2][3][4]} This sensitivity makes ^{125}Te NMR an invaluable tool for speciating **tellurates** in solution, characterizing solid-state materials, and investigating the role of **tellurates** in various applications, including drug development.

These application notes provide a comprehensive guide to utilizing ^{125}Te NMR for the characterization of **tellurate** species, including detailed experimental protocols for both solution and solid-state analysis, and a summary of key NMR parameters.

Data Presentation: ^{125}Te NMR Parameters of Tellurate Species

The following tables summarize the ^{125}Te NMR chemical shifts and coupling constants for various **tellurate** species in aqueous solution. This data is crucial for the identification and

quantification of different **tellurate** forms in experimental samples.

Table 1: ^{125}Te Chemical Shifts of Monomeric and Polymeric **Tellurate** Species in Aqueous Solution

Tellurate Species	Structure	pH	^{125}Te Chemical Shift (δ / ppm)	Reference
Monomeric Tellurate	$\text{Te}(\text{OH})_6$	2.5	707.0	[5][6]
Monomeric Tellurate	$[\text{TeO}(\text{OH})_5]^-$ / $[\text{TeO}_2(\text{OH})_4]^{2-}$	5.5 - 9.2	~707	[5][6]
Dimeric Tellurate	$[\text{Te}_2\text{O}_6(\text{OH})_4]^{4-}$	> 14	708.6	[5]
Trimeric Tellurate (Linear)	$[\text{Te}_3\text{O}_8(\text{OH})_5]^{5-}$	> 14	703.9, 710.9-712.6	[5]
Trimeric Tellurate (Triangular)	$[\text{Te}_3\text{O}_6(\text{OH})_9]^{3-}$	6.8	657.5, 682.9	[5]

Note: Chemical shifts are referenced to an external standard of a saturated aqueous solution of $\text{Te}(\text{OH})_6$ ($\delta = 707.0$ ppm relative to $(\text{CH}_3)_2\text{Te}$).

Table 2: $^2\text{J}(\text{Te}-^{125}\text{Te})$ Coupling Constants for Polymeric **Tellurate** Species

Tellurate Species	Structure	$^2J(^{125}\text{Te}-^{125}\text{Te})$ (Hz)	Reference
Trimeric Tellurate (Triangular)	$[\text{Te}_3\text{O}_6(\text{OH})_9]^{3-}$	682.5	[5]
Trimeric Tellurate (Linear)	$[\text{Te}_3\text{O}_8(\text{OH})_5]^{5-}$	277	[5]
Dimeric Tellurate	$[\text{Te}_2\text{O}_6(\text{OH})_4]^{4-}$	Not directly observed, but $^2J(^{123}\text{Te}-^{125}\text{Te})$ of 299 Hz was measured, which corresponds to approximately 361 Hz for $^2J(^{125}\text{Te}-^{125}\text{Te})$.	[5]

Experimental Protocols

Protocol 1: Solution-State ^{125}Te NMR of Aqueous Tellurate Solutions

This protocol outlines the procedure for acquiring ^{125}Te NMR spectra of **tellurate** species in aqueous solutions.

1. Sample Preparation:

- Dissolution: Dissolve the **tellurate** compound in high-purity deionized water or D₂O to the desired concentration. For quantitative analysis, ensure complete dissolution and use a calibrated volumetric flask.
- pH Adjustment: Adjust the pH of the solution using dilute acid (e.g., HCl) or base (e.g., NaOH or CsOH) to investigate pH-dependent speciation. Measure the final pH accurately.
- Reference Standard: An external reference of a saturated aqueous solution of Te(OH)₆ in a sealed capillary can be used. Alternatively, the signal of monomeric Te(OH)₆ at low pH can be set to 707.0 ppm.[\[5\]](#)
- NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

- Spectrometer Frequency: The resonance frequency for ^{125}Te on a 400 MHz spectrometer is approximately 126.24 MHz.[\[5\]](#)
- Pulse Sequence: A standard single-pulse (zg) sequence is typically sufficient for qualitative and quantitative analysis. For samples with low concentrations, a pulse sequence with proton decoupling (e.g., zgpg30) can be used to enhance sensitivity, although direct proton coupling to tellurium is not typically observed in simple **tellurates**.
- Acquisition Parameters:
 - Pulse Width (P1): Calibrate the 90° pulse width for ^{125}Te .
 - Relaxation Delay (D1): Set D1 to at least 5 times the longest expected T_1 of the **tellurate** species. For many tellurium compounds, T_1 values are in the range of 1-30 seconds.[\[7\]](#) A D1 of 60 seconds is a conservative starting point for quantitative measurements.
 - Acquisition Time (AQ): Set to acquire the full FID, typically 1-2 seconds.
 - Spectral Width (SW): The chemical shift range of **tellurates** is relatively narrow. A spectral width of 50-100 ppm (approximately 6-12 kHz on a 400 MHz spectrometer) centered around the expected chemical shift range is usually adequate.
 - Number of Scans (NS): Adjust the number of scans to achieve the desired signal-to-noise ratio. Due to the low sensitivity of ^{125}Te , a large number of scans (from hundreds to thousands) may be required.

3. Data Processing:

- Apply an exponential window function with a line broadening factor of 1-5 Hz to improve the signal-to-noise ratio.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the external Te(OH)_6 standard or the internal monomeric **tellurate** signal.

Protocol 2: Solid-State ^{125}Te NMR of Tellurate Materials

This protocol provides a general procedure for the characterization of solid **tellurate** compounds.

1. Sample Preparation:

- Sample Packing: Finely powder the solid **tellurate** sample and pack it into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor). Ensure the sample is packed tightly and evenly to ensure stable magic-angle spinning (MAS).

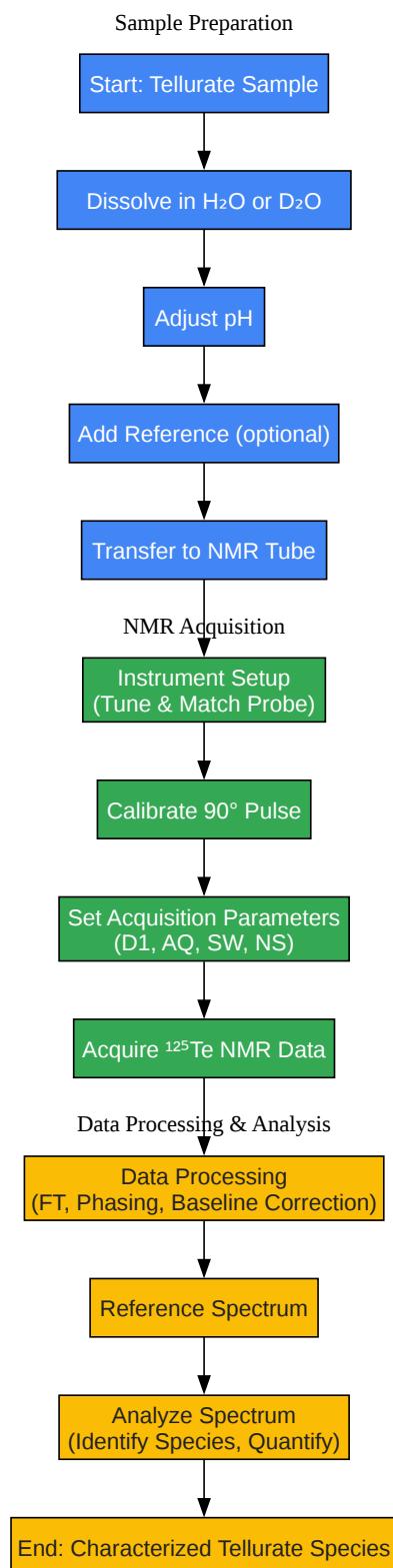
2. NMR Instrument Parameters:

- Spectrometer: A solid-state NMR spectrometer equipped with a MAS probe is required.
- Pulse Sequence: A simple one-pulse experiment with high-power proton decoupling is a good starting point. For broader lineshapes, a Hahn-echo or a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to improve signal acquisition.^[8]
- Acquisition Parameters:
 - Magic-Angle Spinning (MAS) Rate: A moderate spinning speed (5-15 kHz) is generally sufficient for **tellurates**.
 - Pulse Width (P1): Calibrate the 90° pulse width for ^{125}Te in the solid state.
 - Recycle Delay: The recycle delay should be at least 1.25 times the longest T_1 of the sample. For quantitative measurements, a delay of 5 times T_1 is recommended.
 - Spectral Width: The chemical shift anisotropy of solid **tellurates** can be large. A wide spectral width (e.g., 500-1000 ppm) may be necessary to capture the full powder pattern in static experiments or all spinning sidebands in MAS experiments.
 - Number of Scans: A significant number of scans will likely be required to obtain a good signal-to-noise ratio.

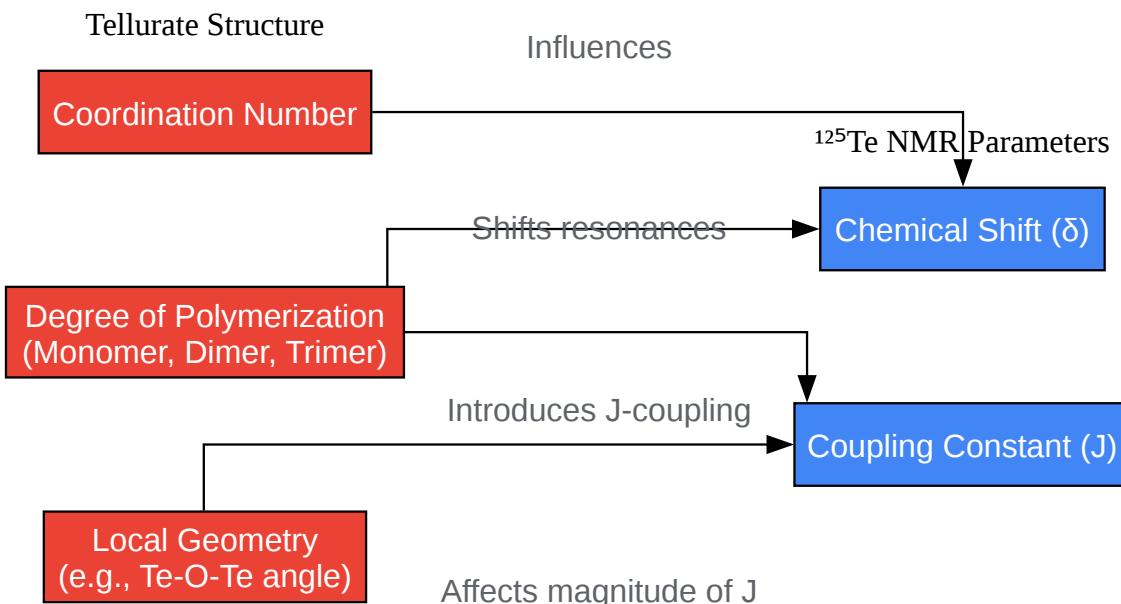
3. Data Processing:

- Process the data with appropriate window functions.
- For MAS spectra, the isotropic chemical shift can be determined from the centerband. The chemical shift anisotropy parameters can be extracted by analyzing the spinning sideband intensities.

Mandatory Visualizations

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Caption: Experimental workflow for solution-state ^{125}Te NMR analysis of **tellurates**.



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